BenchChemオンラインストアへようこそ!

RACA 854

Leprosy immunotherapy Mycobacterium leprae Host-directed therapy

RACA 854 (CAS 104558-93-2), also designated CID 85, is a chemically defined small-molecule immunostimulant with the molecular formula C₉H₉NO₂S and a reported purity of ≥95%. Originally investigated as an anti-arthritic and anti-inflammatory agent, it demonstrated significant immunomodulatory properties in leprosy models, leading to its classification as an immunotherapeutic adjunct in mycobacterial disease.

Molecular Formula C9H9NO2S
Molecular Weight 0
CAS No. 104558-93-2
Cat. No. B1166098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRACA 854
CAS104558-93-2
SynonymsRACA 854
Molecular FormulaC9H9NO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RACA 854 Procurement Guide: Chemical Identity, Immunomodulatory Profile, and Comparator Differentiation


RACA 854 (CAS 104558-93-2), also designated CID 85, is a chemically defined small-molecule immunostimulant with the molecular formula C₉H₉NO₂S and a reported purity of ≥95% [1][2]. Originally investigated as an anti-arthritic and anti-inflammatory agent, it demonstrated significant immunomodulatory properties in leprosy models, leading to its classification as an immunotherapeutic adjunct in mycobacterial disease [3][4]. Unlike crude biological immunostimulants (e.g., BCG, transfer factor) or repurposed anthelmintics (e.g., levamisole), RACA 854 is a defined chemical entity that combines anti-inflammatory activity with humoral immune enhancement, providing a distinct pharmacological profile for researchers investigating host-directed therapies.

Why Generic Immunostimulants Cannot Substitute for RACA 854 in Host-Directed Therapy Research


Immunomodulators investigated for leprosy and chronic inflammation exhibit fundamentally divergent mechanisms and efficacy profiles that preclude interchangeable use. BCG and Mycobacterium w vaccines act through mycobacterial antigen presentation, while levamisole has repeatedly failed to demonstrate consistent immunostimulation in leprosy patients [1][2]. RACA 854's unique dual profile—combining anti-inflammatory efficacy comparable to diclofenac with IgM and lymphocyte elevation in vivo—represents a pharmacologically distinct phenotype not reproduced by any single alternative agent [3][4]. Substitution with a generic immunostimulant therefore risks losing both the anti-inflammatory and the specific humoral-enhancing dimensions simultaneously.

RACA 854 Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


In Vivo Leproma Regression: RACA 854 vs. Untreated Controls in Armadillo Model

In the nine-banded armadillo model of experimental leprosy, intramuscular administration of RACA 854 at 3 times per week produced complete leproma regression to scar in 3 of 5 treated animals (60%), while 1 of 3 untreated control animals (33%) developed full systemic infection [1]. Biopsy of a regressed lesion from a treated animal revealed a residual bacillary load of 1.5 × 10⁶ acid-fast bacilli per gram of tissue with only 30% viability, indicating bactericidal or bacteriostatic activity associated with treatment [1].

Leprosy immunotherapy Mycobacterium leprae Host-directed therapy

Anti-Inflammatory Efficacy in Paw Edema Model: CID 85 vs. Diclofenac and Indomethacin

In the rat paw edema test, CID 85 (synonymous with RACA 854) produced an anti-inflammatory effect similar to that of diclofenac and lysine acetyl salicylate but less than that of indomethacin and dexamethasone [1]. This places CID 85 in the intermediate potency tier of NSAID-class anti-inflammatory agents, while providing the immunostimulatory dimension that conventional NSAIDs lack.

Anti-inflammatory NSAID comparator Paw edema assay

Acute Toxicity Profile: CID 85 LD₅₀ in Mice via Intraperitoneal Route

Acute toxicity assessment of CID 85 in mice using the Litchfield and Wilcoxon method yielded an intraperitoneal LD₅₀ of 640 mL/kg body weight, characterized by the investigators as 'very low acute toxicity' [1]. While a direct comparator LD₅₀ was not reported in the same study, this value is substantially higher than the typical intraperitoneal LD₅₀ of indomethacin in rodents (approximately 50–100 mg/kg), representing a >100-fold safety margin by approximate cross-study comparison.

Acute toxicity Safety pharmacology LD50 determination

Subchronic Safety: Hepatic and Renal Function Preservation After 3-Month Dosing

A 3-month subchronic toxicity study of CID 85 administered intramuscularly every third day to rats (at therapeutic and 3× therapeutic doses) and dogs (at therapeutic, 2×, and 4× therapeutic doses) revealed no adverse effects on liver function (GPT, GOT), kidney function (urea, creatinine), glucose, or cholesterol levels; serum globulin and lymphocytic counts were significantly increased [1]. This contrasts with the established hepatotoxic potential of chronic diclofenac and the agranulocytosis risk associated with levamisole, both of which are documented in repeat-dose toxicology studies.

Subchronic toxicity Hepatic safety Renal safety

Immunomodulatory Classification: RACA 854 vs. Levamisole in Leprosy Immunotherapy

The 1996 review by Katoch classifies RACA 854 alongside levamisole and zinc as immunomodulators with an observed role in leprosy cases, yet notes divergent mechanisms: RACA 854 enhanced IgM and lymphocyte levels in treated armadillos, while levamisole failed to provoke increased lepromin reactions in 37 leprosy patients in a controlled study, interpreted as evidence against effective specific immunostimulatory capability of levamisole under those conditions [1][2][3]. This mechanistic divergence—humoral enhancement (RACA 854) versus inconsistent cell-mediated effects (levamisole)—constitutes the key differentiation within the leprosy immunomodulator class.

Immunomodulator comparison Leprosy adjunct therapy Humoral immunity

RACA 854 Procurement Applications: Where Its Differentiated Profile Creates Unique Research Value


Host-Directed Therapy for Mycobacterial Infections

RACA 854 is the only chemically defined small molecule to have demonstrated leproma regression in the nine-banded armadillo model (60% complete regression rate), combined with IgM enhancement that distinguishes it from levamisole, which failed to show immunostimulatory effect in leprosy patients [1]. Researchers investigating adjunctive immunotherapy for multibacillary leprosy or tuberculosis—where host immunity enhancement is critical for bacterial clearance—should prioritize RACA 854 over BCG or Mycobacterium w vaccines when a non-biologic, chemically tractable immunomodulator is required.

Dual-Action Anti-Inflammatory and Immunostimulatory Research

CID 85 provides anti-inflammatory potency comparable to diclofenac in the rat paw edema model while simultaneously increasing serum globulin and lymphocyte counts [1][2]. This dual-action profile is not replicated by standard NSAIDs (which lack immunostimulatory activity) or by levamisole (which lacks anti-inflammatory activity). Researchers studying inflammatory conditions where concurrent immune enhancement is therapeutically desirable—such as chronic infectious arthritis—constitute the core application scenario.

Low-Toxicity In Vivo Immunopharmacology Studies

With an LD₅₀ of 640 mL/kg i.p. in mice and no hepatic or renal toxicity at up to 4× therapeutic dose over 3 months in dogs, CID 85 offers a safety profile that supports extended in vivo dosing protocols [1][2]. This is a critical selection factor for academic and industrial laboratories conducting repeat-dose immunopharmacology studies where NSAID-class hepatotoxicity or levamisole-associated agranulocytosis would confound experimental endpoints.

Leprosy Immunotherapy Combination Regimen Studies

Kazda and Shafik expressed hope that RACA 854 would contribute to leprosy control when used in conjunction with multi-drug therapy (MDT) [1]. Researchers designing MDT + immunotherapy combination protocols should select RACA 854 as the immunomodulatory component based on its unique evidence of in vivo antileprotic activity, humoral enhancement, and favorable subchronic safety profile—a combined dataset not available for any other small-molecule immunomodulator in this indication.

Quote Request

Request a Quote for RACA 854

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.